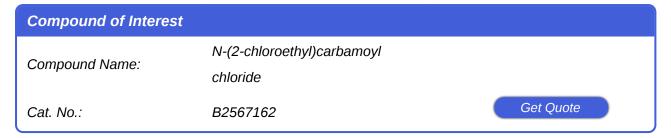


Spectroscopic Profile of N-(2chloroethyl)carbamoyl chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **N-(2-chloroethyl)carbamoyl chloride** (CAS No. 15872-02-3). While specific experimental spectra for this compound are not readily available in the public domain, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it details generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of **N-(2-chloroethyl)carbamoyl chloride**. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.7	Triplet	2H	-CH ₂ -Cl
~3.6	Triplet	2H	-NH-CH ₂ -
~6.5-7.5	Broad Singlet	1H	-NH-

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)	Assignment	
~150	C=O (Carbamoyl chloride)	
~45	-NH-CH₂-	
~42	-CH ₂ -Cl	

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch
~1780	Strong	C=O Stretch (Acid Chloride)
~1520	Medium	N-H Bend
~750	Strong	C-Cl Stretch

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data



m/z	Interpretation
141/143/145	[M] ⁺ Molecular ion peak (showing isotopic pattern for two chlorine atoms)
106/108	[M-CI]+
92/94	[M-CH ₂ CI] ⁺
63	[CH ₂ CH ₂ Cl] ⁺
56	[H ₂ NCO] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as **N-(2-chloroethyl)carbamoyl chloride**. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: 0-12 ppm.



- 13C NMR Acquisition:
 - Spectrometer: 100 MHz or corresponding frequency for the instrument used.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ¹³C has low natural abundance.
 - Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the liquid sample directly onto the ATR crystal.
- Sample Preparation (KBr Pellet for solids): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)



- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization:
 - Method: Electron Ionization (EI).
 - Electron Energy: 70 eV.
- Mass Analysis:
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: 30-300 m/z.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



Compound Synthesis Synthesis of N-(2-chloroethyl)carbamoyl chloride Spectroscopic Analysis IR Spectroscopy Mass Spectrometry Data Analysis and Interpretation Purity Assessment Structure Elucidation Conclusion Comprehensive Report (Data, Protocols, Interpretation)

General Workflow for Spectroscopic Characterization

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Caption: Workflow for chemical compound characterization.

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